N-((((4-Chlorobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide
Description
This compound features a quinoxaline core substituted with a trifluoromethyl group at position 3, an acetamide moiety linked to two 4-chlorophenyl groups, and a 4-chlorobenzyloxyimino methyl side chain. The trifluoromethyl group enhances metabolic stability, while the chloro substituents may influence electronic properties and target binding .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2F3N4O2/c26-17-9-5-15(6-10-17)13-36-32-14-31-24(35)21(16-7-11-18(27)12-8-16)22-23(25(28,29)30)34-20-4-2-1-3-19(20)33-22/h1-12,14,21H,13H2,(H,31,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPGPJAPUSCWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)NC=NOCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)N/C=N/OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Modified Benzyl Groups
- 2-(4-Chlorophenyl)-N-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide Key Difference: The benzyl group is 2,4-dichlorophenyl instead of 4-chlorobenzyl. Impact: Increased halogenation may enhance halogen bonding but raise toxicity risks. The XlogP (6.8) and complexity (785) are identical to the target compound, suggesting similar synthetic challenges .
Sulfonamide-Linked Derivatives ()
- 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Key Features: Sulfamoylphenyl group, hydrazinylidene linker. Comparison: The sulfonamide group improves solubility (polar surface area: 76.5 Ų) compared to the target compound’s lipophilic profile.
Quinoline and Indolinone Derivatives ()
- (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Key Features: Indolinone core, nitrobenzyl group. The target compound’s trifluoromethyl group offers similar electronic effects with improved safety .
Thiazolidinone and Oxadiazolidinone Analogues ()
- 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide Key Features: Thiazolidinone core, fluorophenyl-ethyl substituent. Comparison: The thiazolidinone ring introduces conformational rigidity, which may improve binding specificity. However, the target compound’s quinoxaline core provides a larger aromatic surface for target interactions .
- 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(4-fluorobenzyl)acetamide Key Features: Oxadiazolidinone core, fluorobenzyl group.
Simplified Acetamide Intermediates ()
- N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide Key Features: Hydroxyimino group, minimal substitution. Comparison: This intermediate lacks the quinoxaline and benzyl groups, resulting in lower molecular weight (212.63 g/mol) and improved solubility. However, it is pharmacologically inert unless further functionalized .
Q & A
Q. Validation Steps :
- Compare experimental -NMR shifts with density functional theory (DFT)-calculated values.
- Use solvent correction models (e.g., PCM for DMSO-d) to account for solvent effects .
Crystallographic Refinement : Cross-validate ambiguous regions (e.g., rotameric conformations) using X-ray data .
Dynamic NMR : For flexible groups (e.g., imine rotamers), conduct variable-temperature NMR to assess exchange processes .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
Functional Group Variation : Systematically modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test bioactivity .
Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonds with quinoxaline N-atoms) .
Comparative Bioassays : Test analogs against related targets (e.g., kinase inhibition vs. antimicrobial activity) and correlate with logP or steric parameters .
Q. How can hydrogen-bonding networks and crystal packing be analyzed to predict stability or solubility?
- Methodological Answer :
Crystallographic Analysis : Measure intermolecular interactions (e.g., N–H···O or C–H···π bonds) using software like Mercury .
Solubility Prediction : Correlate crystal lattice energy (from DSC) with solubility in polar/nonpolar solvents.
Hirshfeld Surface Analysis : Quantify interaction types (e.g., π-stacking vs. van der Waals) to guide co-crystal design .
Data Interpretation & Experimental Design
Q. What experimental controls are critical when assessing biological activity to minimize false positives/negatives?
- Methodological Answer :
Negative Controls : Include vehicle-only (e.g., DMSO) and scrambled/structurally unrelated compounds.
Dose-Response Curves : Use ≥5 concentrations to calculate IC values and assess Hill slopes .
Counter-Screens : Test against non-target proteins (e.g., cytochrome P450 enzymes) to evaluate selectivity .
Q. How should stability studies be designed under varying pH and temperature conditions?
- Methodological Answer :
Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–60°C).
Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., hydrolysis of the imine group) .
Kinetic Modeling : Calculate degradation rate constants (k) and half-lives (t) to predict shelf-life .
Comparative Analysis & Case Studies
Q. How does the trifluoromethyl group in the quinoxaline moiety influence electronic properties compared to methyl or halogen substituents?
- Methodological Answer :
Electron-Withdrawing Effects : Use Hammett constants (σ for CF: 0.43) to predict resonance/inductive effects on reactivity .
Spectroscopic Signatures : Compare -NMR shifts (e.g., δ -60 to -70 ppm for CF) with other substituents .
Biological Impact : Assess logD changes (e.g., CF increases lipophilicity by ~0.7 log units) on membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
